1-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-[4-(4-fluorophenyl)piperazino]-1-ethanone
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which have diverse biological activities .
- The indole nucleus is an important heterocyclic system found in various natural compounds and synthetic drug molecules. Physically, indole derivatives are crystalline and colorless, with specific odors.
- This particular compound combines a quinoline ring (1,2,3,4-tetrahydroquinoline) with a piperazine ring, both of which are fused to an ethanone group.
Preparation Methods
- The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on its preparation is scarce.
- one potential approach could involve the condensation of a 4-chloroacetophenone derivative with a 4-fluorophenylpiperazine under appropriate conditions. Further cyclization and reduction steps would yield the final product.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups (chloro, fluoro, and ketone).
- Common reactions include electrophilic aromatic substitution (due to the aromatic rings), oxidation (of the ketone), and reduction (of the quinoline ring).
- Reagents such as Lewis acids, reducing agents, and nucleophiles may be involved.
- Major products would depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicine: Limited information exists, but its structural features suggest potential pharmacological activity. Further research is needed.
Chemistry: As an indole derivative, it could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (receptors, enzymes) is crucial.
Industry: If scalable synthesis methods are developed, it might find applications in drug discovery or materials science.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Hypothetically, it could interact with receptors or enzymes due to its structural features.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as tryptophan (a natural amino acid) and various alkaloids.
- Uniqueness lies in the combination of quinoline and piperazine moieties, which could confer distinct properties.
Remember that further research and experimental validation are essential to fully understand this compound’s potential
Properties
Molecular Formula |
C31H35ClFN3O |
---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3H-quinolin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C31H35ClFN3O/c1-22-5-14-27-28(19-22)36(30(2,3)21-31(27,4)23-6-8-24(32)9-7-23)29(37)20-34-15-17-35(18-16-34)26-12-10-25(33)11-13-26/h5-14,19H,15-18,20-21H2,1-4H3 |
InChI Key |
NOXFVRRNZHPZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)(C)C)(C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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